molecular formula C21H21N3S B14996567 5-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

5-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B14996567
M. Wt: 347.5 g/mol
InChI Key: RYPHSIFYTXHDNK-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a thiophene ring, an imidazo[1,2-a]pyridine core, and a substituted phenyl group. Compounds of this class are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated imidazo[1,2-a]pyridine.

    Substitution of the Phenyl Group: The phenyl group with a propan-2-yl substituent can be introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Thiophene Derivatives: Compounds containing the thiophene ring with various functional groups.

    Phenyl Substituted Compounds: Compounds with phenyl groups substituted with different alkyl or aryl groups.

Uniqueness

5-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H21N3S

Molecular Weight

347.5 g/mol

IUPAC Name

5-methyl-N-(4-propan-2-ylphenyl)-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H21N3S/c1-14(2)16-7-9-18(10-8-16)22-21-20(17-11-12-25-13-17)23-19-6-4-5-15(3)24(19)21/h4-14,22H,1-3H3

InChI Key

RYPHSIFYTXHDNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC=C(C=C3)C(C)C)C4=CSC=C4

Origin of Product

United States

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